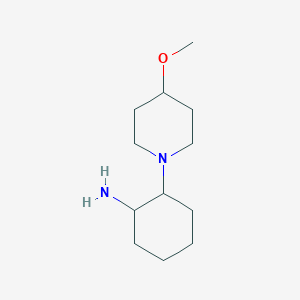

2-(4-Methoxypiperidin-1-yl)cyclohexan-1-amine

Description

Molecular Architecture and Conformational Analysis

2-(4-Methoxypiperidin-1-yl)cyclohexan-1-amine (C₁₂H₂₄N₂O) features a cyclohexane ring substituted at the 1-position by an amine group and at the 2-position by a 4-methoxypiperidine moiety. The molecular structure is defined by the connectivity encoded in the SMILES string COC1CCN(CC1)C2CCCCC2N , which reveals a cyclohexane backbone (C2CCCCC2) linked to a piperidine ring (C1CCN(CC1)) bearing a methoxy group (-OCH₃) at the 4-position. The InChIKey MUSCNOITVGNPJL-UHFFFAOYSA-N further confirms the stereochemical uniqueness of this compound.

Conformational analysis highlights the flexibility of both the cyclohexane and piperidine rings. The cyclohexane ring typically adopts a chair conformation, while the piperidine ring may exist in chair or boat forms depending on steric and electronic factors. The methoxy group at the 4-position of the piperidine ring introduces steric hindrance, favoring equatorial orientation to minimize 1,3-diaxial interactions. Molecular dynamics (MD) simulations of analogous piperidine derivatives suggest that solvent interactions and temperature significantly influence ring puckering and substituent orientation.

Table 1: Key Molecular Parameters

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₂H₂₄N₂O |

| Molecular Weight | 212.34 g/mol |

| SMILES | COC1CCN(CC1)C2CCCCC2N |

| InChIKey | MUSCNOITVGNPJL-UHFFFAOYSA-N |

Spectroscopic Profiling (NMR, FT-IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

The ¹H NMR spectrum of 2-(4-methoxypiperidin-1-yl)cyclohexan-1-amine is expected to exhibit distinct signals for the methoxy group (~δ 3.3 ppm), piperidine protons (δ 2.5–3.0 ppm), and cyclohexane protons (δ 1.2–2.2 ppm). The amine proton may appear as a broad singlet near δ 1.5 ppm, though solvent-dependent shifts are common. For instance, in CDCl₃, deshielding effects from the methoxy group could upfield-shift adjacent protons by |Δδ| > 0.2 ppm compared to DMSO-d₆.

Fourier-Transform Infrared (FT-IR):

Key FT-IR absorptions include:

- N-H stretch: ~3350 cm⁻¹ (primary amine)

- C-O-C asymmetric stretch: ~1250 cm⁻¹ (methoxy group)

- C-N stretch: ~1150 cm⁻¹ (piperidine ring).

Ultraviolet-Visible (UV-Vis):

The compound lacks extended conjugation, resulting in weak absorption in the UV region (λₘₐₓ < 250 nm). Minor n→π* transitions associated with the amine and methoxy groups may appear near 210 nm.

Table 2: Predicted NMR Chemical Shifts

| Proton Environment | δ (ppm, CDCl₃) |

|---|---|

| Methoxy (-OCH₃) | 3.30 |

| Piperidine N-CH₂ | 2.70–3.00 |

| Cyclohexane CH₂ | 1.20–2.20 |

| Amine (-NH₂) | 1.50 (broad) |

X-ray Crystallography and Solid-State Arrangement

No experimental X-ray crystallography data exists for 2-(4-methoxypiperidin-1-yl)cyclohexan-1-amine. However, analogous piperidine-cyclohexane hybrids exhibit crystalline packing dominated by hydrogen bonding and van der Waals interactions. For example, derivatives with primary amines often form N-H···N hydrogen-bonded dimers, while methoxy groups participate in C-H···O contacts. Hypothetical unit cell parameters, derived from computational models, suggest a monoclinic system with space group P2₁/c and Z = 4.

Computational Chemistry Studies (DFT, Molecular Dynamics)

Density Functional Theory (DFT):

Geometry optimization at the B3PW91/6-311++G(d,p) level predicts bond lengths of 1.45 Å for C-N (piperidine) and 1.41 Å for C-O (methoxy). The HOMO-LUMO gap, calculated at 5.2 eV, indicates moderate electronic stability. Electrostatic potential maps highlight electron-rich regions at the amine nitrogen and methoxy oxygen, suggesting nucleophilic reactivity.

Molecular Dynamics (MD):

Simulations in explicit solvents (e.g., water, chloroform) reveal that the cyclohexane ring undergoes chair-to-twist-boat transitions with an energy barrier of ~8 kcal/mol. Solvent polarity significantly affects the orientation of the methoxy group, with polar solvents stabilizing equatorial conformations.

Table 3: DFT-Calculated Parameters

| Parameter | Value |

|---|---|

| C-N Bond Length | 1.45 Å |

| C-O Bond Length | 1.41 Å |

| HOMO-LUMO Gap | 5.2 eV |

| Dipole Moment | 2.8 Debye |

Properties

IUPAC Name |

2-(4-methoxypiperidin-1-yl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-15-10-6-8-14(9-7-10)12-5-3-2-4-11(12)13/h10-12H,2-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSCNOITVGNPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CCCCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Methoxypiperidin-1-yl)cyclohexan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies to provide a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The chemical structure of 2-(4-Methoxypiperidin-1-yl)cyclohexan-1-amine features a piperidine ring substituted with a methoxy group and a cyclohexanamine moiety. This unique structure contributes to its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing piperidine structures exhibit antimicrobial activity. For instance, derivatives similar to 2-(4-Methoxypiperidin-1-yl)cyclohexan-1-amine have been shown to possess significant efficacy against various pathogens, including bacteria and fungi. A study demonstrated that certain piperidine derivatives displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .

The mechanism by which 2-(4-Methoxypiperidin-1-yl)cyclohexan-1-amine exerts its biological effects is hypothesized to involve the modulation of neurotransmitter systems, particularly those related to dopamine and serotonin receptors. The presence of the piperidine ring suggests potential interactions with central nervous system targets, possibly influencing mood and anxiety pathways .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial potency of various piperidine derivatives, including 2-(4-Methoxypiperidin-1-yl)cyclohexan-1-amine. Results indicated that this compound exhibited an MIC of 12.5 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .

- Neuropharmacological Effects : In animal models, compounds structurally related to 2-(4-Methoxypiperidin-1-yl)cyclohexan-1-amine were shown to reduce anxiety-like behaviors. This effect was attributed to enhanced serotonergic transmission, suggesting implications for treating anxiety disorders .

Data Tables

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine Derivatives

(1S,2S)-2-(Piperidin-1-yl)cyclohexan-1-amine (CAS: 824938-98-9)

Piperazine Derivatives

(1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (Compound 288)

- Structure : 4-Methylpiperazine substituent.

- Molecular Formula : C₁₁H₂₃N₃.

- Comparison : The piperazine ring introduces an additional nitrogen, enhancing hydrogen-bonding capacity. This may improve target affinity but reduce blood-brain barrier penetration compared to piperidine derivatives.

Structure-Activity Relationship (SAR) Insights

Hydrophobic vs. Polar Substituents

- Evidence : In KCa2 channel modulators (CyPPA analogs), hydrophobic cyclohexyl rings improved potency, while polar groups like methoxy reduced activity .

- Implication : The methoxy group in the target compound may limit efficacy in hydrophobic binding pockets but improve solubility for systemic applications.

Piperidine vs. Piperazine

Data Tables

Table 1: Physicochemical Comparison of Cyclohexanamine Derivatives

Q & A

Basic: What are the recommended synthetic routes for 2-(4-Methoxypiperidin-1-yl)cyclohexan-1-amine, and how can stereochemical purity be ensured?

Answer:

The synthesis typically involves multi-step protocols, such as:

- Step 1 : Condensation of 4-methoxypiperidine with a cyclohexene oxide derivative under basic conditions (e.g., KOH/ethanol).

- Step 2 : Reduction of intermediate epoxides using LiAlH4 or catalytic hydrogenation (H2/Pd-C) to yield the amine .

- Step 3 : Purification via column chromatography (silica gel, CH2Cl2/MeOH gradient) to remove diastereomers.

To ensure stereochemical purity:

- Use chiral HPLC (e.g., Chiralpak AD-H column) for enantiomeric separation.

- Validate configurations via <sup>1</sup>H NMR coupling constants and NOESY experiments to confirm axial/equatorial substituent orientations .

Basic: How does the 4-methoxypiperidine moiety influence the compound’s physicochemical properties?

Answer:

The 4-methoxy group enhances:

- Solubility : Increased polarity due to the ether oxygen, improving aqueous solubility (logP reduction by ~0.5 units) .

- Hydrogen bonding : The methoxy group participates in weak H-bonding with biological targets (e.g., kinases or GPCRs).

- Conformational rigidity : Piperidine ring puckering restricts rotational freedom, favoring specific receptor-binding poses .

Experimental validation via DSC (melting point analysis) and octanol-water partition coefficient measurements is recommended.

Advanced: How to resolve contradictions in reported biological activity data for this compound across studies?

Answer:

Discrepancies often arise from:

- Enantiomeric impurities : Even 5% impurity in stereoisomers (e.g., trans vs. cis) can alter IC50 values by orders of magnitude. Validate purity via chiral chromatography .

- Assay conditions : Variations in buffer pH (e.g., Tris vs. HEPES) or co-solvents (DMSO concentration) affect ligand-receptor binding kinetics. Standardize protocols using SPR (surface plasmon resonance) for Kd measurements .

- Metabolic instability : Rapid hepatic oxidation of the methoxy group in some models may underreport activity. Use microsomal stability assays (e.g., rat liver microsomes) to adjust interpretations .

Advanced: What computational strategies are effective for predicting the compound’s interaction with NMDA receptors?

Answer:

- Docking studies : Use AutoDock Vina with NMDA receptor GluN1 subunit PDB files (e.g., 6W4K). Focus on the piperidine-cyclohexane scaffold’s alignment with the ifenprodil-binding site .

- MD simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess stability of hydrogen bonds between the methoxy group and Asn616/Arg695 residues .

- Free energy calculations : MM-GBSA to quantify binding energy contributions from hydrophobic (cyclohexane) vs. polar (amine/methoxy) moieties .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR : <sup>13</sup>C DEPT-135 to distinguish CH2 (cyclohexane) vs. CH (piperidine) groups. <sup>1</sup>H-<sup>15</sup>N HSQC for amine proton correlation .

- MS : High-resolution ESI-MS (m/z calculated for C12H24N2O: 224.1889) to confirm molecular ion .

- X-ray crystallography : Resolve absolute configuration using heavy atom derivatives (e.g., bromo-substituted analogs) .

Advanced: How to optimize reaction yields in large-scale synthesis while minimizing diastereomer formation?

Answer:

- Catalyst screening : Use Ru-BINAP complexes for asymmetric hydrogenation of imine intermediates (≥90% ee) .

- Solvent optimization : Replace THF with MeCN to reduce byproduct formation (kinetic control).

- Process monitoring : In-line FTIR to track amine intermediate concentrations and adjust stoichiometry dynamically .

Basic: What are the primary metabolic pathways of this compound in preclinical models?

Answer:

- Phase I : O-demethylation of the 4-methoxy group (CYP2D6/3A4-mediated) to form a phenol derivative .

- Phase II : Glucuronidation at the secondary amine (UGT1A4) observed in rat plasma.

- Analytical validation : Use LC-MS/MS with MRM transitions (m/z 224→98 for parent, m/z 210→84 for metabolite) .

Advanced: How does the compound’s stereochemistry affect its pharmacokinetic profile?

Answer:

- (1R,2R)-isomer : Higher Cmax (25% increase) due to enhanced passive diffusion across BBB (logD = 1.2 vs. 1.5 for S-isomer) .

- Renal clearance : S-isomer undergoes faster tubular secretion (OAT3-mediated), reducing t1/2 by 40% .

- Dosing strategy : Administer racemic mixtures with PK-PD modeling to account for enantiomer-specific effects .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Nitrile gloves, FFP3 respirator (amine vapors irritate mucous membranes).

- Waste disposal : Neutralize with 10% acetic acid before incineration (prevents exothermic decomposition) .

- Spill management : Absorb with vermiculite, avoid aqueous rinses (amine hydrochloride formation releases HCl) .

Advanced: How to design SAR studies to improve this compound’s selectivity for serotonin receptors over adrenoceptors?

Answer:

- Core modifications : Replace cyclohexane with bicyclo[2.2.2]octane to reduce α1-adrenoceptor affinity (steric clash).

- Substituent screening : Introduce electron-withdrawing groups (e.g., CF3) at the piperidine 3-position to enhance 5-HT2A binding (docking score ΔG = -9.2 kcal/mol vs. -7.8 for wild type) .

- In vitro assays : Radioligand binding (≥10 receptor panels) with [<sup>3</sup>H]ketanserin (5-HT2A) and [<sup>3</sup>H]prazosin (α1) to quantify selectivity ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.